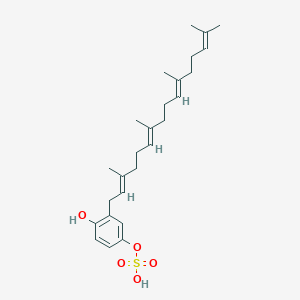
Fascioquinol E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fascioquinol E, also known as this compound, is a useful research compound. Its molecular formula is C26H38O5S and its molecular weight is 462.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Fascioquinol E has shown promising antibacterial properties against various Gram-positive and Gram-negative bacteria.
- Gram-positive Bacteria : The compound demonstrates significant antibacterial activity against Streptococcus pneumoniae, with a minimum inhibitory concentration (MIC) of 3 µM. It was found to be non-cytotoxic to human cell lines at concentrations above 30 µM .
- Gram-negative Bacteria : Its effectiveness extends to Klebsiella pneumoniae, where it similarly reduces capsule synthesis through the inhibition of homologous phosphatases .
Case Studies and Research Findings
Several studies have documented the effects of this compound on bacterial virulence and its potential therapeutic applications:
Future Implications
The ability of this compound to inhibit PTPs presents an innovative approach to combat bacterial infections by targeting virulence factors rather than essential growth processes. This strategy could lead to the development of new classes of antibacterial agents that are less likely to induce resistance compared to traditional antibiotics.
Propiedades
Fórmula molecular |
C26H38O5S |
|---|---|
Peso molecular |
462.6 g/mol |
Nombre IUPAC |
[4-hydroxy-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C26H38O5S/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-14-23(5)15-16-24-19-25(17-18-26(24)27)31-32(28,29)30/h9,11,13,15,17-19,27H,6-8,10,12,14,16H2,1-5H3,(H,28,29,30)/b21-11+,22-13+,23-15+ |
Clave InChI |
FUIUAWDGDISUMT-FPFQZNTGSA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1)OS(=O)(=O)O)O)/C)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1)OS(=O)(=O)O)O)C)C)C)C |
Sinónimos |
fascioquinol E |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















